Mass Spectrometric Differentiation from Unlabeled 8-OHdG
8-Hydroxy-2'-deoxyguanosine-15N5 provides a definitive +5 Da mass shift relative to unlabeled 8-OHdG (m/z 284 → m/z 289 for [M+H]+ precursor ions) due to substitution of all five nitrogen atoms in the guanine base with 15N [1]. This mass difference is sufficient to eliminate isotopic cross-talk and signal overlap in both full-scan MS1 and multiple reaction monitoring (MRM) modes. The corresponding product ion shift from m/z 168 (unlabeled 8-oxoG base fragment) to m/z 173 (15N5-labeled 8-oxoG base fragment) provides a second orthogonal differentiation point for MRM quantification [2]. Unlike deuterium-labeled analogs which can exhibit chromatographic isotope effects and partial separation from the analyte, 15N labeling preserves identical retention time and ionization efficiency, ensuring complete matrix effect compensation [1].
| Evidence Dimension | Precursor ion [M+H]+ mass (m/z) |
|---|---|
| Target Compound Data | m/z 289 |
| Comparator Or Baseline | Unlabeled 8-OHdG: m/z 284 |
| Quantified Difference | +5 Da mass shift (Δm/z = 5) |
| Conditions | LC-MS/MS with electrospray ionization (ESI) positive ion mode |
Why This Matters
A +5 Da mass shift provides unambiguous baseline resolution in MS1, eliminating isotopic interference that occurs with +3 Da or smaller mass shifts (e.g., 13C3-labeled compounds), thereby enabling accurate quantification at trace levels in complex biological matrices.
- [1] Wu D, Liu B, Yin J, Xu T, Zhao S, Xu Q, et al. Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC–MS/MS. J Chromatogr B. 2017;1068-1069:90-97. View Source
- [2] Singh R, McEwan M, Lamb JH, Santella RM, Farmer PB. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2′-deoxyguanosine in DNA samples using immunoaffinity column purification. Rapid Commun Mass Spectrom. 2003;17(2):126-34. View Source
